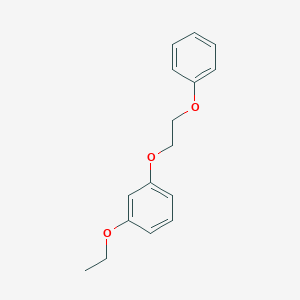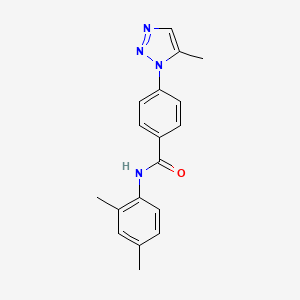
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a synthetic compound that belongs to the class of azepane carboxamides. It is commonly referred to as DMPT or 2-thienyl-azepan-1-one. DMPT is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
作用機序
DMPT activates the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway by inhibiting the activity of the tuberous sclerosis complex 1 (TSC1)/TSC2 complex, which is a negative regulator of this compound. The activation of this compound by DMPT leads to the phosphorylation of downstream targets such as p70S6 kinase and 4E-binding protein 1 (4EBP1), which are involved in regulating protein synthesis and cell growth.
Biochemical and Physiological Effects
DMPT has been shown to have several biochemical and physiological effects, including the induction of autophagy, inhibition of tumor growth, and improvement of cognitive function in animal models of neurodegenerative disorders. DMPT has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential therapeutic application in metabolic disorders.
実験室実験の利点と制限
The advantages of using DMPT in laboratory experiments include its potent and specific activation of the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway, its ability to induce autophagy, and its potential therapeutic application in various diseases. However, the limitations of using DMPT in laboratory experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to ensure reproducibility and specificity of results.
将来の方向性
Several future directions for research on DMPT include the development of more efficient and scalable synthesis methods, the identification of novel targets and pathways regulated by DMPT, and the optimization of DMPT dosing and administration for therapeutic applications. Additionally, the use of DMPT in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, DMPT represents a promising candidate for the development of novel therapeutic interventions in various diseases.
合成法
DMPT can be synthesized using various methods, including the reaction of 5-methyl-2-thiophene carboxylic acid with 2,4-dimethoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to yield pure DMPT.
科学的研究の応用
DMPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Several studies have shown that DMPT can induce autophagy, a cellular process that plays a critical role in removing damaged organelles and proteins, thereby preventing the accumulation of toxic aggregates and maintaining cellular homeostasis. DMPT-induced autophagy has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)17-7-5-4-6-12-22(17)20(23)21-16-10-9-15(24-2)13-18(16)25-3/h8-11,13,17H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEHUPKIIMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)
![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)

